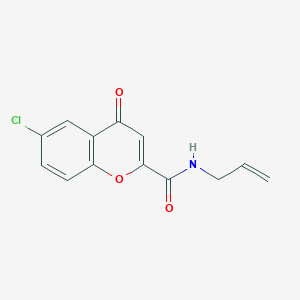
6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide, also known as CPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture.
Wirkmechanismus
The mechanism of action of 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It may also disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and reactive oxygen species, while increasing the activity of antioxidant enzymes. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain bacterial and fungal strains. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide in lab experiments is its broad range of potential applications, from medicine to agriculture. It is also relatively easy to synthesize and has shown low toxicity in animal studies. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is to explore its potential applications in agriculture, particularly as a pesticide. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-hydroxyacetophenone with ethyl chloroacetate, followed by the addition of ammonium acetate and propargyl bromide. The resulting product is then cyclized using trifluoroacetic acid and chlorinated using thionyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to be effective against certain bacterial and fungal infections. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Eigenschaften
IUPAC Name |
6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-2-5-15-13(17)12-7-10(16)9-6-8(14)3-4-11(9)18-12/h2-4,6-7H,1,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFASTUWZAXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)

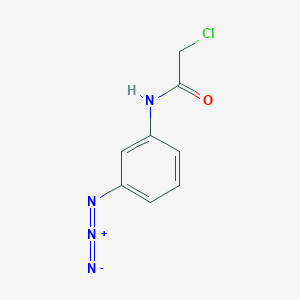

![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
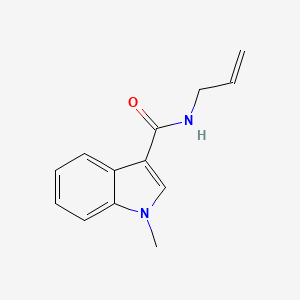
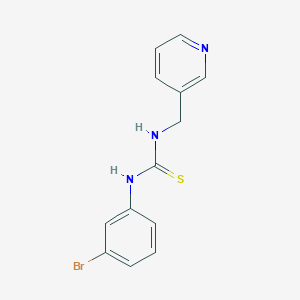
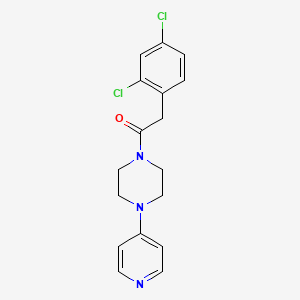
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)